N1-1,3-Thiazol-2-yl-beta-alaninamide dihydrochloride hydrate
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Overview
Description
N1-1,3-Thiazol-2-yl-beta-alaninamide dihydrochloride hydrate is a chemical compound with the molecular formula C6H9N3OS.2ClH.H2O. It is a solid substance with a molecular weight of 262.16 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-1,3-Thiazol-2-yl-beta-alaninamide dihydrochloride hydrate involves the reaction of 1,3-thiazole-2-amine with beta-alanine in the presence of hydrochloric acid. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization and drying processes to obtain the final dihydrochloride hydrate form .
Chemical Reactions Analysis
Types of Reactions
N1-1,3-Thiazol-2-yl-beta-alaninamide dihydrochloride hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring in the compound can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines); reactions are conducted under controlled temperature and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted thiazole derivatives .
Scientific Research Applications
N1-1,3-Thiazol-2-yl-beta-alaninamide dihydrochloride hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N1-1,3-Thiazol-2-yl-beta-alaninamide dihydrochloride hydrate involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3-Thiazole-2-amine: A precursor in the synthesis of N1-1,3-Thiazol-2-yl-beta-alaninamide dihydrochloride hydrate.
Beta-alanine: Another precursor used in the synthesis.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Uniqueness
This compound is unique due to its specific combination of the thiazole ring and beta-alanine moiety. This structure imparts distinct chemical and biological properties, making it valuable in various research applications .
Properties
IUPAC Name |
3-amino-N-(1,3-thiazol-2-yl)propanamide;hydrate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS.2ClH.H2O/c7-2-1-5(10)9-6-8-3-4-11-6;;;/h3-4H,1-2,7H2,(H,8,9,10);2*1H;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDWFZNNJLLDTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)CCN.O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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